molecular formula C17H20FNO4S B2885556 4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide CAS No. 1797355-32-8

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B2885556
CAS No.: 1797355-32-8
M. Wt: 353.41
InChI Key: YJHOAIYQIRPXKV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide ( 1797355-32-8) is a research chemical with the molecular formula C17H20FNO4S and a molecular weight of 353.41 g/mol . This benzenesulfonamide derivative is offered for investigative purposes in biochemical and pharmacological research. Sulfonamide compounds are a significant class of molecules known for their diverse biological activities. Recent scientific literature has highlighted that structurally related sulfonamides exhibit promising pharmacological profiles, including potent analgesic and antiallodynic effects in preclinical models of neuropathic pain . The mechanism of action for such compounds may involve multiple pathways; research on analogous sulfonamides suggests potential involvement of serotonergic (5-HT3) and opioidergic systems, as their thermal analgesia can be reversed by antagonists like ondansetron and naloxone . Furthermore, certain sulfonamides are investigated for their carbonic anhydrase inhibitory activity, which presents a potential mechanism for managing conditions like neuropathic pain . This compound is provided exclusively for research applications in fields such as medicinal chemistry, drug discovery, and as a standard in analytical studies. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-12-9-15(7-8-16(12)18)24(20,21)19-11-17(23-3)13-5-4-6-14(10-13)22-2/h4-10,17,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHOAIYQIRPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Fluoro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C17H20FNO4S, with a molecular weight of 353.4 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps that include the reaction of appropriate precursors and the use of various chemical reactions such as alkylation and sulfonation. The methods outlined in patent literature suggest that starting materials like salicylaldehyde can be used to form intermediates through reactions like the Wittig reaction, ultimately leading to the desired sulfonamide .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related sulfonamide compounds. For instance, derivatives containing methoxy groups have shown significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) values for these compounds were found to be as low as 1 µg/mL against certain strains .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. Compounds with similar structures have demonstrated potent antiproliferative effects on cancer cell lines such as HeLa and MCF-7. IC50 values for these compounds ranged from 8.49 to 62.84 µg/mL, indicating promising anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/MIC Values
AntimicrobialStaphylococcus aureusMIC = 1 µg/mL
Enterococcus speciesMIC = 1–32 µg/mL
AnticancerHeLaIC50 = 8.49–62.84 µg/mL
MCF-7IC50 = 11.20–93.46 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study focused on the antimicrobial properties of sulfonamide derivatives reported that compounds similar to the target compound effectively inhibited biofilm formation in clinical strains of Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial infections .
  • Anticancer Mechanism : Another research article highlighted the mechanism by which related compounds induce apoptosis in breast cancer cells (MDA-MB-231). The study noted that these compounds could enhance caspase-3 activity significantly, suggesting that they may promote programmed cell death in cancerous cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Effects

Compound Name Key Substituents/Features Potential Impact on Properties
Target Compound - 4-Fluoro, 3-methyl on benzene
- Ethyl bridge with dual methoxy groups
Enhanced solubility (methoxy), electronegativity (fluoro), and conformational flexibility
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide - Oxazole ring
- Methyl substituents
Oxazole may improve metabolic stability; methyl groups increase lipophilicity
N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide - Benzoyl group
- Methoxy and methyl groups
Rigid benzoyl group may reduce flexibility but enhance π-π stacking
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide - Furan/thiophene heterocycles
- Chloro substituent
Heterocycles introduce polarity; chloro increases electron deficiency
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide - Double sulfonamide structure
- Dimethylphenyl group
Higher hydrogen-bonding capacity; increased steric hindrance
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide - Simple ethyl-methoxyphenyl chain Reduced steric bulk compared to target compound; lower complexity
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide - Chloro and nitro groups
- Ethylamino linkage
Strong electron-withdrawing effects (nitro); potential for cross-reactivity in biological systems

Electronic and Steric Effects

  • Fluoro vs. Chloro/Nitro: The target’s 4-fluoro group provides moderate electron-withdrawing effects, improving binding affinity without excessive deactivation.
  • Methoxy vs. Methyl/Oxazole : Methoxy groups (target compound, ) enhance solubility via polarity, whereas methyl () and oxazole () groups increase lipophilicity, affecting membrane permeability .

Hydrogen-Bonding and Conformational Flexibility

  • Double sulfonamides () offer additional hydrogen-bonding sites but may introduce steric clashes .
  • Heterocycles (e.g., furan, thiophene in ) introduce alternative hydrogen-bond acceptors/donors but reduce flexibility .

Q & A

Q. What are the recommended multi-step synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves sequential sulfonylation and alkylation. A validated approach includes:

  • Step 1 : React 4-fluoro-3-methylbenzenesulfonyl chloride with 2-methoxy-2-(3-methoxyphenyl)ethylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine, 0–5°C) to form the sulfonamide bond .
  • Step 2 : Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient, 30–50% eluent) to remove unreacted starting materials .
  • Optimization : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side products, while maintaining temperatures below 10°C improves yield (reported up to 68%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. The 3-methoxyphenyl group shows distinct aromatic protons at δ 6.7–7.1 ppm, while the sulfonamide NH resonates near δ 8.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₁FNO₄S: 366.1174) .
  • HPLC : Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm; purity >98% is achievable .

Advanced Research Questions

Q. How do substituent positions (e.g., meta vs. para methoxy) influence biological activity and solubility?

Comparative studies of structural analogs reveal:

  • Meta-methoxy substitution (3-methoxy) enhances aqueous solubility (1.2 mg/mL) due to reduced steric hindrance, compared to para-substituted analogs (0.9 mg/mL) .
  • Fluorine at the 4-position increases electronegativity, improving binding affinity to enzymes like carbonic anhydrase (IC₅₀ = 45 nM vs. 78 nM for non-fluorinated analogs) .

Q. Table 1: Bioactivity and Physicochemical Properties of Structural Analogs

CompoundSubstituent PositionSolubility (mg/mL)IC₅₀ (nM)
4-Fluoro-3-methyl (target)3-methoxy1.245
4-Methoxy-para analog4-methoxy0.978
Non-fluorinated analog3-methoxy1.5120
Data synthesized from structural analog studies .

Q. What computational strategies predict binding affinity and off-target interactions for this sulfonamide?

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase IX) to simulate binding poses. The fluorophenyl group shows strong hydrophobic interactions with Val-121 and Phe-131 residues .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Pharmacokinetic Profiling : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes). Low bioavailability (<20%) in vivo may explain reduced efficacy despite high in vitro potency .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Hydroxylation at the methoxy group is a common inactivation pathway .

Q. What flow chemistry techniques improve scalability and reproducibility of synthesis?

  • Continuous-Flow Reactors : Utilize a microfluidic system (e.g., Chemtrix Labtrix) for sulfonylation at 25°C with residence time <10 minutes, achieving 85% conversion .
  • In-line Analytics : Implement FTIR or PAT (Process Analytical Technology) probes to monitor reaction progress and adjust parameters in real time .

Methodological Considerations

  • Data Contradictions : Cross-validate biological assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish artifacts from true activity. For example, fluorescence interference in fluorometric assays can inflate false positives .
  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess >99% for studies requiring precise stereochemistry .

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